molecular formula C6H7IN2O B8799706 6-Ethyl-5-iodopyrimidin-4(1H)-one CAS No. 141602-28-0

6-Ethyl-5-iodopyrimidin-4(1H)-one

Cat. No.: B8799706
CAS No.: 141602-28-0
M. Wt: 250.04 g/mol
InChI Key: AMRSAYAQNYIFOO-UHFFFAOYSA-N
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Description

6-Ethyl-5-iodopyrimidin-4(1H)-one is a halogenated pyrimidinone derivative characterized by an ethyl group at position 6, an iodine atom at position 5, and a ketone moiety at position 4. Pyrimidinones are heterocyclic aromatic compounds with applications in medicinal chemistry, particularly as enzyme inhibitors or nucleoside analogs. The iodine substituent enhances electrophilicity and may influence halogen bonding in biological systems, while the ethyl group contributes to lipophilicity and steric effects .

Properties

CAS No.

141602-28-0

Molecular Formula

C6H7IN2O

Molecular Weight

250.04 g/mol

IUPAC Name

4-ethyl-5-iodo-1H-pyrimidin-6-one

InChI

InChI=1S/C6H7IN2O/c1-2-4-5(7)6(10)9-3-8-4/h3H,2H2,1H3,(H,8,9,10)

InChI Key

AMRSAYAQNYIFOO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)NC=N1)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

6-Ethyl-5-fluoropyrimidin-4(1H)-one
  • Substituents : Fluorine replaces iodine at position 5.
  • Key Differences : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and polarizability compared to iodine. This substitution likely alters reactivity in cross-coupling reactions and binding affinity in biological targets.
  • Data : Molecular weight = 172.15 g/mol (estimated). Fluorinated analogs are often explored for improved metabolic stability in drug design .
5-Iodo-6-methylpyrimidin-4(1H)-one (CAS 7752-74-1)
  • Substituents : Methyl replaces ethyl at position 6.
  • Key Differences: The shorter alkyl chain reduces lipophilicity (clogP ~1.2 vs. ~2.0 for ethyl). Methyl groups may also affect tautomeric equilibria in the pyrimidinone ring.
  • Safety Data : Classified under GHS guidelines with specific handling requirements for inhalation and dermal exposure .

Functional Group Variations

2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one (CAS 56973-26-3)
  • Substituents: Hydroxyl at position 6 and amino at position 2.
  • Key Differences: The hydroxyl group increases hydrogen-bonding capacity, enhancing aqueous solubility. The amino group introduces basicity (pKa ~8.5), altering ionization under physiological conditions.
  • Similarity Score : 0.64 to the target compound (based on Tanimoto index) .
5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one (CAS 5395-36-8)
  • Substituents : Ethoxycarbonyl at position 5, phenyl at position 4, and methyl at position 6.
  • This compound’s dihydropyrimidinone skeleton is common in calcium channel modulators .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties Reference ID
6-Ethyl-5-iodopyrimidin-4(1H)-one C₆H₇IN₂O 6-Ethyl, 5-Iodo 266.04 High halogen bonding potential
6-Ethyl-5-fluoropyrimidin-4(1H)-one C₆H₇FN₂O 6-Ethyl, 5-Fluoro 172.15 Enhanced metabolic stability
5-Iodo-6-methylpyrimidin-4(1H)-one C₅H₅IN₂O 6-Methyl, 5-Iodo 236.01 Reduced lipophilicity
2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one C₆H₈N₃O₂ 2-Amino, 6-Hydroxy 170.15 High solubility

Table 2: NMR Chemical Shift Comparisons*

Compound 1H Shift (ppm) 13C Shift (ppm) Reference ID
Streptochlorin (Analog) δ 6.8 (H-5) δ 158 (C-4)
p-334 (Analog) pH-dependent pH-dependent

Research Findings and Implications

  • Electronic Effects : The iodine atom in this compound may facilitate halogen bonding, a critical interaction in protein-ligand recognition. Fluorinated analogs (e.g., 5-Fluoro derivative) are less sterically demanding, favoring entropic gains in binding .
  • Synthetic Utility : Ethyl and methyl substituents influence regioselectivity in nucleophilic substitutions. For example, methyl groups in 5-Iodo-6-methylpyrimidin-4(1H)-one may hinder reactions at position 6 compared to ethyl analogs .

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